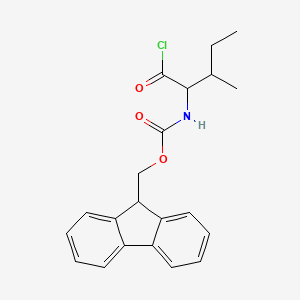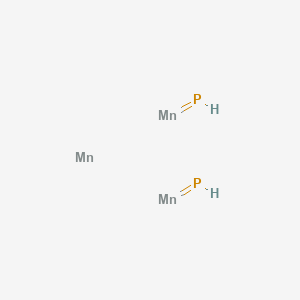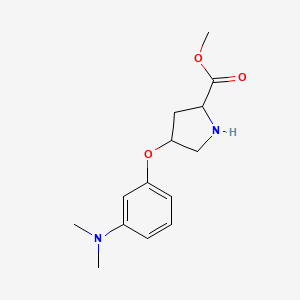![molecular formula C6H10F3NO B12104969 [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)
[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trifluorometil)pirrolidin-2-il]metanol: es un compuesto químico caracterizado por la presencia de un anillo pirrolidínico sustituido con un grupo trifluorometilo y un grupo hidroximetilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [4-(Trifluorometil)pirrolidin-2-il]metanol típicamente involucra la cicloadición de iluros de azometina a alquenos deficientes en electrones. Un método común es la reacción de cicloadición 1,3-dipolar de derivados de 3,3,3-trifluoropropeno con iluros de azometina generados in situ a partir de N-bencil-N-(metoximetil)-N-[(trimetilsilil)metil]amina. Esta reacción se lleva a cabo en diclorometano a temperatura ambiente, lo que produce los derivados de pirrolidina deseados con altos rendimientos .
Métodos de Producción Industrial
La producción industrial de [4-(Trifluorometil)pirrolidin-2-il]metanol puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
[4-(Trifluorometil)pirrolidin-2-il]metanol: se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar derivados con diferentes grupos funcionales.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Los nucleófilos como aminas y tioles se pueden usar en condiciones básicas para sustituir el grupo trifluorometilo.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroximetilo puede producir aldehídos o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en lugar del grupo trifluorometilo.
Aplicaciones Científicas De Investigación
[4-(Trifluorometil)pirrolidin-2-il]metanol: tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos fluorados.
Biología: El compuesto se utiliza en el estudio de las interacciones enzimáticas y como sonda en ensayos bioquímicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida su función como andamiaje en el diseño de fármacos.
Industria: El compuesto se utiliza en la producción de agroquímicos y ciencia de materiales por sus propiedades químicas únicas
Mecanismo De Acción
El mecanismo por el cual [4-(Trifluorometil)pirrolidin-2-il]metanol ejerce sus efectos implica interacciones con varios objetivos moleculares. El grupo trifluorometilo mejora la lipofilia y la estabilidad metabólica del compuesto, lo que le permite interactuar eficazmente con las membranas y proteínas biológicas. El grupo hidroximetilo puede formar enlaces de hidrógeno con las moléculas diana, lo que influye en la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
[4-(Trifluorometil)pirrolidin-2-il]metanol: se puede comparar con otros compuestos similares como:
- [2-(Trifluorometil)pirrolidin-4-il]metanol
- [3-(Trifluorometil)pirrolidin-2-il]metanol
Estos compuestos comparten el anillo pirrolidínico y el grupo trifluorometilo, pero difieren en la posición de los sustituyentes. La posición única de los grupos trifluorometilo e hidroximetilo en [4-(Trifluorometil)pirrolidin-2-il]metanol contribuye a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
IUPAC Name |
[4-(trifluoromethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(3-11)10-2-4/h4-5,10-11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOZTYVVWHZEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)
![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)


![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)

![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)

![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)



